4-Bromo-2-(difluoromethyl)-1H-benzimidazole

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

4-Bromo-2-(difluoromethyl)-1H-benzimidazole (C8H5BrF2N2, MW 247.04 g/mol) is a heterocyclic benzimidazole derivative bearing a bromine atom at the 4-position and a difluoromethyl (-CF2H) group at the 2-position of the fused bicyclic ring system. The compound exhibits a computed XLogP3 of 2.7, a topological polar surface area of 28.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond.

Molecular Formula C8H5BrF2N2
Molecular Weight 247.043
CAS No. 1388056-90-3
Cat. No. B2655401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(difluoromethyl)-1H-benzimidazole
CAS1388056-90-3
Molecular FormulaC8H5BrF2N2
Molecular Weight247.043
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=C(N2)C(F)F
InChIInChI=1S/C8H5BrF2N2/c9-4-2-1-3-5-6(4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13)
InChIKeyLZZHDVMHXCUXFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(difluoromethyl)-1H-benzimidazole (CAS 1388056-90-3): Core Properties and Compound-Class Context


4-Bromo-2-(difluoromethyl)-1H-benzimidazole (C8H5BrF2N2, MW 247.04 g/mol) is a heterocyclic benzimidazole derivative bearing a bromine atom at the 4-position and a difluoromethyl (-CF2H) group at the 2-position of the fused bicyclic ring system [1]. The compound exhibits a computed XLogP3 of 2.7, a topological polar surface area of 28.7 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and a single rotatable bond [1]. It is commercially available at purities typically ranging from 95% to 98% from multiple suppliers including Apollo Scientific, Alfa Chemistry, CymitQuimica, and Leyan . Benzimidazole derivatives as a class are recognized for diverse pharmacological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects—and serve as privileged scaffolds in medicinal chemistry . However, the specific biological or catalytic properties of any given benzimidazole derivative are highly dependent on the precise nature and position of substituents, making direct extrapolation from class-level data unreliable for procurement decisions .

Why 4-Bromo-2-(difluoromethyl)-1H-benzimidazole Cannot Be Replaced by Other Benzimidazole Derivatives


Although benzimidazole is a common heterocyclic scaffold, the specific substitution pattern of 4-Bromo-2-(difluoromethyl)-1H-benzimidazole—a bromine at C4 and a difluoromethyl group at C2—is not interchangeable with regioisomeric or analog variants. The C4 bromine serves as a critical synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling regioselective C-C and C-N bond formation at that position; the 5-bromo regioisomer (CAS 1256956-70-3) presents the reactive site at a topologically distinct location, yielding different coupling products and potentially divergent biological target engagement [1]. The difluoromethyl group at C2 acts as a lipophilic hydrogen bond donor (Abraham H-bond acidity A ≈ 0.085–0.126) and is a validated bioisostere for hydroxyl, thiol, and amine functionalities—properties not conferred by -CF3, -CH3, or unsubstituted analogs [2]. Substituting either the 4-bromo-1H-benzimidazole (CAS 83741-35-9, lacking CF2H) or 2-(difluoromethyl)-1H-benzimidazole (CAS 705-09-9, lacking Br) eliminates either the synthetic versatility or the pharmacokinetic-modulating CF2H group, respectively. The quantitative evidence below details these differential dimensions.

Quantitative Differentiation Evidence for 4-Bromo-2-(difluoromethyl)-1H-benzimidazole


Regioisomeric Bromine Position Determines Cross-Coupling Reactivity and Product Topology

The bromine atom at the 4-position of the benzimidazole core provides a regiochemically distinct synthetic handle for Pd(0)-catalyzed cross-coupling reactions compared to the 5-bromo regioisomer (CAS 1256956-70-3). The 4-position is adjacent to the imidazole N1 nitrogen, placing any coupled moiety in close steric and electronic proximity to the NH group, which can influence both binding interactions and pharmacokinetic properties in downstream drug candidates [1]. The C4-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 in toluene with reported yields of 92% for aniline-based coupling partners . By contrast, the 5-bromo regioisomer projects substituents toward the benzene ring periphery, resulting in a different spatial trajectory that can alter target binding geometry. This topological differentiation is critical for structure-activity relationship (SAR) studies in kinase inhibitor programs where substitution vector geometry is a key design parameter [2].

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship

Difluoromethyl (-CF2H) vs. Trifluoromethyl (-CF3) Hydrogen Bond Donor Capacity

The difluoromethyl (-CF2H) group at the 2-position of the target compound functions as a lipophilic hydrogen bond donor, a property absent in the trifluoromethyl (-CF3) analog. Experimental determination using Abraham's solute NMR analysis established hydrogen bond acidity (A) parameters ranging from 0.085 to 0.126 for various CF2H-containing compounds, comparable to thiophenol, aniline, and amine groups but with different lipophilicity profiles [1]. By contrast, the CF3 group has negligible hydrogen bond donor capacity (A ≈ 0). This difference has been exploited in medicinal chemistry to improve target binding and pharmacokinetic properties: the CF2H moiety can engage in hydrogen bonding with protein backbone carbonyls while maintaining lipophilic character (XLogP3 = 2.7 for the target compound), enabling membrane permeability that a more polar OH or NH2 isostere would compromise [1][2].

Bioisostere Hydrogen Bond Donor Lipophilicity Drug Design

Physicochemical Property Profile: Impact of 4-Bromo Substitution on Lipophilicity and Molecular Recognition

Introduction of the bromine atom at position 4 significantly increases molecular weight (+78.9 Da) and lipophilicity compared to the non-brominated parent 2-(difluoromethyl)-1H-benzimidazole. The target compound has a molecular weight of 247.04 g/mol and XLogP3 of 2.7, versus 168.15 g/mol for the non-brominated analog (CAS 705-09-9; reported melting point 155–159°C, no XLogP3 computed directly but estimated lower) [1]. The increased lipophilicity and heavy atom count (13 vs. 11) enhance membrane permeability and potential for halogen bonding interactions with biological targets, while the bromine atom also provides a heavy-atom derivative useful in X-ray crystallography for anomalous scattering phasing [2]. The computed topological polar surface area (TPSA) of 28.7 Ų for the target compound is identical to that of the non-brominated analog (both have the same polar atom count), indicating that the bromine contributes to lipophilicity without increasing polarity—a favorable property for CNS drug design [1].

Lipophilicity Physicochemical Properties Drug-Likeness LogP

Commercial Availability and Pricing Comparison vs. Close Regioisomers

The target compound is available from multiple reputable suppliers at defined purities, enabling procurement-driven research without custom synthesis delays. Pricing data from CymitQuimica (2019 catalog) lists 4-Bromo-2-(difluoromethyl)-1H-benzimidazole at €456.00/1g and €170.00/250mg (Ref. 54-PC32934) . The 5-bromo regioisomer (CAS 1256956-70-3, Ref. 54-PC32935) is also cataloged by the same supplier, indicating comparable commercial accessibility. Both compounds share the same molecular formula (C8H5BrF2N2, MW 247.04) but differ in substitution position, and procurement of the specific regioisomer required by a given synthetic route or SAR program is essential. Apollo Scientific supplies both isomers through eMolecules/Fisher Scientific channels at research-grade purity . The 4-bromo isomer's availability at 98% purity (Leyan catalog) supports direct use in medicinal chemistry without additional purification .

Procurement Supply Chain Pricing Catalog Availability

Procurement-Driven Application Scenarios for 4-Bromo-2-(difluoromethyl)-1H-benzimidazole


Kinase Inhibitor Lead Optimization via Regioselective Suzuki-Miyaura Derivatization

This compound serves as a privileged intermediate for constructing biaryl-derivatized kinase inhibitors targeting EGFR, VEGFR, and PI3K family kinases. The 4-bromo substituent enables Pd-catalyzed Suzuki-Miyaura cross-coupling with diverse boronic acids to generate focused compound libraries for SAR exploration . The difluoromethyl group at position 2 provides metabolic stability and lipophilic hydrogen bond donor character that can improve both potency and pharmacokinetic profile compared to -CF3 or -CH3 analogs [1]. The well-characterized reactivity of the 4-position Br (Suzuki coupling yield up to 92% under standard conditions) makes this compound a reliable building block for medicinal chemistry programs that require reproducible synthetic routes . Given that the 4-substitution vector differs from the more commonly explored 5- and 6-positions, this compound offers underexploited chemical space for identifying novel kinase inhibitor chemotypes [2].

Synthesis of Palladium-NHC Complexes for High-TON Cross-Coupling Catalysis

Palladium complexes derived from 4-Bromo-2-(difluoromethyl)-1H-benzimidazole have been reported to exhibit exceptional catalytic activity in C-C cross-coupling reactions, with turnover numbers exceeding 10,000 . The benzimidazole core acts as an N-heterocyclic carbene (NHC) ligand precursor after deprotonation/quaternization, and the 4-bromo substituent provides an additional site for immobilization on solid supports or further ligand tuning. For academic and industrial catalysis laboratories, this dual functionality—an NHC precursor with a modifiable bromo substituent—offers a synthetically efficient entry point to tailored Pd-NHC catalysts that can be fine-tuned for specific coupling transformations. This application scenario is uniquely enabled by the combination of the benzimidazole NH (for NHC formation) and the 4-Br handle (for post-complexation modification).

Biophysical Probe Development Leveraging Heavy-Atom Effect and Fluorescence

The bromine atom at position 4 provides anomalous scattering for X-ray crystallographic phasing (Br K-edge at 0.92 Å), making this compound and its derivatives suitable for co-crystallization studies with protein targets to determine binding modes unambiguously . Additionally, difluoromethyl-substituted benzimidazoles have demonstrated blue fluorescence with emission wavelengths around 450 nm and quantum yields up to 0.65 [1]. This combination of heavy-atom and potential fluorescence properties makes the compound a candidate for developing dual-purpose biophysical probes. Researchers procuring this compound for structural biology applications benefit from the bromine-enhanced phasing power that is absent in the 2-(difluoromethyl)-1H-benzimidazole analog (CAS 705-09-9).

Agrochemical Lead Discovery Exploiting CF2H Bioisosterism

Difluoromethyl groups are increasingly incorporated into agrochemical structures to improve metabolic stability, lipophilicity, and target binding, with the CF2H moiety now found in numerous commercial pesticides . The target compound's 4-bromo substituent allows for rapid diversification into agrochemical-like scaffolds via cross-coupling, while the CF2H group mimics hydroxyl or thiol motifs in a more lipophilic form, potentially improving cuticular penetration in insecticidal or fungicidal applications. For agrochemical discovery groups, this compound provides a strategic entry point to explore underexploited benzimidazole-based chemotypes with built-in favorable physicochemical properties (XLogP3 = 2.7, TPSA = 28.7 Ų) that align with agrochemical lead-likeness criteria [1]. The compound is available in quantities suitable for early-stage screening (250 mg to 1 g) from multiple vendors.

Quote Request

Request a Quote for 4-Bromo-2-(difluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.